molecular formula C17H23NO6 B14490565 4-(Decanoyloxy)-3-nitrobenzoic acid CAS No. 65293-28-9

4-(Decanoyloxy)-3-nitrobenzoic acid

Cat. No.: B14490565
CAS No.: 65293-28-9
M. Wt: 337.4 g/mol
InChI Key: SBAQHHICUKSEQB-UHFFFAOYSA-N
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Description

4-(Decanoyloxy)-3-nitrobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a decanoyloxy group at the 4-position and a nitro group at the 3-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Decanoyloxy)-3-nitrobenzoic acid typically involves the esterification of 4-hydroxy-3-nitrobenzoic acid with decanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Decanoyloxy)-3-nitrobenzoic acid can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-hydroxy-3-nitrobenzoic acid and decanoic acid.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.

    Hydrolysis: Hydrochloric acid (acidic conditions), sodium hydroxide (basic conditions).

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Reduction: 4-(Decanoyloxy)-3-aminobenzoic acid.

    Hydrolysis: 4-hydroxy-3-nitrobenzoic acid and decanoic acid.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Decanoyloxy)-3-nitrobenzoic acid has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It can also serve as a model compound for studying esterification and reduction reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing prodrugs that can be activated in specific biological environments.

    Industry: Utilized in the production of specialty chemicals and materials, including liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 4-(Decanoyloxy)-3-nitrobenzoic acid depends on its specific application. For instance, if used as an antimicrobial agent, the compound may exert its effects by disrupting the cell membrane of microorganisms or inhibiting key enzymes involved in their metabolic pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cell damage and death.

Comparison with Similar Compounds

Similar Compounds

    4-(Decanoyloxy)benzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    3-Nitrobenzoic acid: Lacks the decanoyloxy group, resulting in different solubility and reactivity properties.

    4-Hydroxy-3-nitrobenzoic acid:

Uniqueness

4-(Decanoyloxy)-3-nitrobenzoic acid is unique due to the presence of both the decanoyloxy and nitro groups, which confer distinct chemical and physical properties

Properties

CAS No.

65293-28-9

Molecular Formula

C17H23NO6

Molecular Weight

337.4 g/mol

IUPAC Name

4-decanoyloxy-3-nitrobenzoic acid

InChI

InChI=1S/C17H23NO6/c1-2-3-4-5-6-7-8-9-16(19)24-15-11-10-13(17(20)21)12-14(15)18(22)23/h10-12H,2-9H2,1H3,(H,20,21)

InChI Key

SBAQHHICUKSEQB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)OC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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